molecular formula C12H14ClN B3317107 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] CAS No. 956141-91-6

5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

Cat. No.: B3317107
CAS No.: 956141-91-6
M. Wt: 207.70 g/mol
InChI Key: ZSBPDAQOZOLDDN-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] is a spirocyclic compound that features a unique structure combining an indene and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] typically involves a multi-step process. One common method includes the reaction of indene derivatives with pyrrolidine under specific conditions. For example, the reaction may involve the use of a dimethylsulfide borane complex in tetrahydrofuran at temperatures ranging from 0 to 20°C, followed by treatment with hydrogen chloride and sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce halogenated derivatives.

Scientific Research Applications

5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] is unique due to its specific combination of an indene and pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-chlorospiro[1,2-dihydroindene-3,3'-pyrrolidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c13-10-1-2-11-9(7-10)3-4-12(11)5-6-14-8-12/h1-2,7,14H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBPDAQOZOLDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)C3=C1C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213821
Record name 5-Chloro-2,3-dihydrospiro[1H-indene-1,3′-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956141-91-6
Record name 5-Chloro-2,3-dihydrospiro[1H-indene-1,3′-pyrrolidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956141-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,3-dihydrospiro[1H-indene-1,3′-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-chloro-2,3-dihydrospiro[indene-1,3′-pyrrolidine]-2′,5′-dione (Prep7, 3 g, 12.7 mmol) in anhydrous THF (20 ml) at 0° C. and under a nitrogen atmosphere, BH3(CH3)2S complex in THF (1M, 50 ml) was added dropwise. The ice-bath was removed, the reaction mixture was allowed to reach room temperature and refluxed for 28 h. The mixture was then cooled to 0° C. and hydrochloric acid (2 M, 30 ml) was cautiously added monitoring gas evolution, then the ice-bath was removed and the reaction was stirred for 1 h. THF was then removed in vacuo, the residue was cooled to 0° C. DCM was added and the stirred mixture was treated with a solution of NaOH (2M) until pH=13. The mixture was extracted with additional DCM, the solvent was evaporated under vacuum to obtain the crude title compound (3 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]
Reactant of Route 2
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]
Reactant of Route 3
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]
Reactant of Route 4
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]
Reactant of Route 5
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]
Reactant of Route 6
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

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